molecular formula C16H11ClN4O B1228787 1-Oxoestazolam CAS No. 31262-82-5

1-Oxoestazolam

Cat. No.: B1228787
CAS No.: 31262-82-5
M. Wt: 310.74 g/mol
InChI Key: BKXMIHOSZZYXDH-UHFFFAOYSA-N
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Description

1-Oxoestazolam is a derivative of estazolam, belonging to the class of organic compounds known as 1,4-benzodiazepines. These compounds are characterized by a benzene ring fused to a 1,4-azepine ring. Estazolam is primarily used as a sedative and hypnotic agent for the short-term management of insomnia .

Preparation Methods

The synthesis of 1-Oxoestazolam involves several steps, starting from the parent compound estazolam. The synthetic route typically includes the oxidation of estazolam to introduce the oxo group at the 1-position. This can be achieved using various oxidizing agents under controlled conditions. Industrial production methods often employ high-performance liquid chromatography (HPLC) for the purification of the final product .

Chemical Reactions Analysis

1-Oxoestazolam undergoes several types of chemical reactions, including:

    Reduction: Although less common, reduction reactions can be used to modify the compound further.

    Substitution: Various substitution reactions can be performed on the benzene ring or the azepine ring to introduce different functional groups.

Common reagents used in these reactions include potassium dihydrogen phosphate, acetonitrile, and various oxidizing agents . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Oxoestazolam has several applications in scientific research, including:

Mechanism of Action

1-Oxoestazolam exerts its effects by binding to benzodiazepine receptors on the postsynaptic GABA neuron. This enhances the inhibitory effect of GABA on neuronal excitability by increasing neuronal membrane permeability to chloride ions. The binding of GABA to its receptor opens the chloride channel, resulting in a hyperpolarized cell membrane that prevents further excitation of the cell .

Comparison with Similar Compounds

1-Oxoestazolam is unique among benzodiazepines due to its specific structural modifications. Similar compounds include:

    Estazolam: The parent compound, used primarily as a sedative and hypnotic agent.

    Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.

    Nitrazepam: Known for its hypnotic and anticonvulsant effects.

Properties

IUPAC Name

8-chloro-6-phenyl-2,4-dihydro-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN4O/c17-11-6-7-13-12(8-11)15(10-4-2-1-3-5-10)18-9-14-19-20-16(22)21(13)14/h1-8H,9H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKXMIHOSZZYXDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=NNC(=O)N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10185190
Record name 1-Oxoestazolam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10185190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31262-82-5
Record name 1-Oxoestazolam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031262825
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Oxoestazolam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10185190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-OXOESTAZOLAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4JQ545FZL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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